molecular formula C16H13NO2 B13665692 3-Methyl-5-(4-phenoxyphenyl)isoxazole

3-Methyl-5-(4-phenoxyphenyl)isoxazole

Cat. No.: B13665692
M. Wt: 251.28 g/mol
InChI Key: JQQWFUCAKALVLD-UHFFFAOYSA-N
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Description

3-Methyl-5-(4-phenoxyphenyl)isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(4-phenoxyphenyl)isoxazole typically involves a [3+2] cycloaddition reaction. One common method is the reaction of an alkyne with a nitrile oxide, which acts as a dipole. This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts . Another method involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(4-phenoxyphenyl)isoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazoles.

    Reduction: Reduction reactions can convert it into different isoxazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoxazole ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoxazoles, isoxazolines, and oxazoles, depending on the reaction conditions and reagents used .

Scientific Research Applications

3-Methyl-5-(4-phenoxyphenyl)isoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-5-(4-phenoxyphenyl)isoxazole involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. The pathways involved include modulation of signal transduction pathways and interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-3-phenylisoxazole-4-carboxylic acid
  • 3-(4-Ethylphenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid
  • 3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid

Uniqueness

3-Methyl-5-(4-phenoxyphenyl)isoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenoxyphenyl group enhances its ability to interact with various biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

3-methyl-5-(4-phenoxyphenyl)-1,2-oxazole

InChI

InChI=1S/C16H13NO2/c1-12-11-16(19-17-12)13-7-9-15(10-8-13)18-14-5-3-2-4-6-14/h2-11H,1H3

InChI Key

JQQWFUCAKALVLD-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C2=CC=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

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